4-{[1-(3,5-Difluorobenzenesulfonyl)azetidin-3-yl]oxy}pyridine
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Overview
Description
4-{[1-(3,5-Difluorobenzenesulfonyl)azetidin-3-yl]oxy}pyridine is a complex organic compound that features a pyridine ring attached to an azetidine moiety, which is further substituted with a 3,5-difluorobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(3,5-Difluorobenzenesulfonyl)azetidin-3-yl]oxy}pyridine typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the 3,5-Difluorobenzenesulfonyl Group: This step involves the reaction of the azetidine derivative with 3,5-difluorobenzenesulfonyl chloride under suitable conditions, such as the presence of a base like triethylamine.
Attachment to the Pyridine Ring: The final step involves the coupling of the azetidine derivative with a pyridine derivative, often facilitated by a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(3,5-Difluorobenzenesulfonyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other parts of the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the azetidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic reagents (e.g., Grignard reagents) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the pyridine ring.
Scientific Research Applications
4-{[1-(3,5-Difluorobenzenesulfonyl)azetidin-3-yl]oxy}pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of advanced materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 4-{[1-(3,5-Difluorobenzenesulfonyl)azetidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting or modulating their activity. Additionally, the fluorine atoms can enhance the compound’s binding affinity and selectivity through favorable interactions with the target’s active site.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorobenzenesulfonyl chloride: This compound shares the difluorobenzenesulfonyl group but lacks the azetidine and pyridine moieties.
3,5-Difluorobenzenesulfonamide: Similar in structure but contains an amide group instead of the azetidine and pyridine components.
Uniqueness
4-{[1-(3,5-Difluorobenzenesulfonyl)azetidin-3-yl]oxy}pyridine is unique due to its combination of a pyridine ring, an azetidine moiety, and a 3,5-difluorobenzenesulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[1-(3,5-difluorophenyl)sulfonylazetidin-3-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O3S/c15-10-5-11(16)7-14(6-10)22(19,20)18-8-13(9-18)21-12-1-3-17-4-2-12/h1-7,13H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCMFLCGHBEHAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC(=CC(=C2)F)F)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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